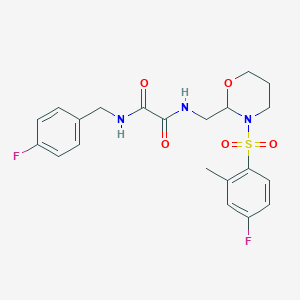

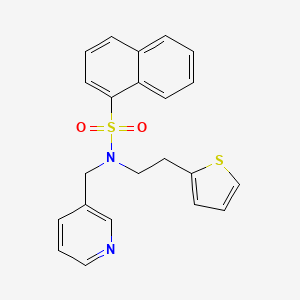

![molecular formula C20H17BrO2S B2843715 2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 251307-38-7](/img/structure/B2843715.png)

2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol, commonly referred to as 2-BPSE, is an organosulfur compound that is widely used in a variety of scientific research applications. 2-BPSE has the molecular formula C19H15BrO2S and a molecular weight of 376.27 g/mol. It is a colorless to pale yellow crystal that is soluble in water and ethanol. 2-BPSE is a relatively simple compound with a range of interesting properties that make it useful in research applications.

Aplicaciones Científicas De Investigación

Sulfoxide and Sulfone Synthesis

One area of application involves the oxidation of sulfides to sulfoxides and sulfones. For instance, the methyltrioxorhenium-catalyzed oxidation of sulfides with hydrogen peroxide in ethanol represents an efficient system for the selective formation of sulfoxides and sulfones. This method demonstrates the potential for selective oxidation processes in the synthesis of complex organic sulfur compounds (Yamazaki, 1996).

Photochemical Reactions and Rearrangements

The study of photochemical reactions and rearrangements of organic compounds is another significant area. For example, research into the photochemical rearrangement of diphenyl ethers in ethanol leading to various phenolic compounds demonstrates the intricate dynamics and potential synthetic pathways accessible through photochemistry (Haga & Takayanagi, 1996).

Catalytic Reactions and Asymmetric Synthesis

The palladium-catalyzed mono-N-allylation of unprotected anthranilic acids with allylic alcohols in aqueous media highlights the utility of catalytic systems in achieving chemoselective and efficient synthesis of complex molecules, illustrating the role of catalysis in facilitating reactions under mild conditions and with high specificity (Hikawa & Yokoyama, 2011).

Hydrogen Bonding and Molecular Self-Assembly

Investigations into hydrogen bonding and self-assembly in the crystal structures of organic compounds provide insight into the non-covalent interactions that govern molecular assembly and recognition. Research on ferrocenylmethanol derivatives has explored how different substituents affect hydrogen bonding patterns and molecular packing in solids, contributing to our understanding of molecular design principles for creating structured materials (Štěpnička & Císařová, 2002).

Biocatalysis and Enantioselective Synthesis

The biocatalytic production of enantiopure compounds, such as (S)-1-(4-methoxyphenyl) ethanol, using microorganisms like Lactobacillus senmaizuke, emphasizes the growing role of biocatalysis in achieving high enantioselectivity and conversion in the synthesis of chiral molecules. This approach highlights the integration of green chemistry principles and biocatalysis in organic synthesis (Kavi et al., 2021).

Propiedades

IUPAC Name |

2-(4-bromophenyl)sulfinyl-1,1-diphenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO2S/c21-18-11-13-19(14-12-18)24(23)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJZSPDAJRPUOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)C2=CC=C(C=C2)Br)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2843638.png)

![5-Butylsulfanyl-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2843639.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B2843640.png)

![1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2843644.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methylthiophen-2-yl)methanone](/img/structure/B2843653.png)